3,5,5-Trinitro-1,3-oxazinane
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Overview
Description
3,5,5-Trinitro-1,3-oxazinane is a heterocyclic compound characterized by a six-membered ring containing one oxygen and one nitrogen atom, with three nitro groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trinitro-1,3-oxazinane typically involves the reaction of 3-aminopropan-1-ol with formaldehyde and nitric acid under controlled conditions. The reaction proceeds through a cyclocondensation mechanism, forming the oxazinane ring and introducing nitro groups at the 3 and 5 positions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and quality of the final product. The process may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trinitro-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3,5,5-triamino-1,3-oxazinane.
Substitution: Formation of various substituted oxazinanes depending on the nucleophile used
Scientific Research Applications
3,5,5-Trinitro-1,3-oxazinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5,5-Trinitro-1,3-oxazinane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and DNA. The pathways involved include oxidative stress and the generation of reactive oxygen species, which can lead to cell damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trinitro-1,3,5-triazine: Another nitro-substituted heterocyclic compound with similar applications in explosives and propellants.
1,3,5-Trinitrobenzene: A nitroaromatic compound used in the synthesis of dyes and explosives.
3,5-Dinitro-1,3-oxazinane: A related compound with two nitro groups, used in similar applications but with different reactivity and properties.
Uniqueness
3,5,5-Trinitro-1,3-oxazinane is unique due to its specific ring structure and the presence of three nitro groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
81340-13-8 |
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Molecular Formula |
C4H6N4O7 |
Molecular Weight |
222.11 g/mol |
IUPAC Name |
3,5,5-trinitro-1,3-oxazinane |
InChI |
InChI=1S/C4H6N4O7/c9-6(10)4(7(11)12)1-5(8(13)14)3-15-2-4/h1-3H2 |
InChI Key |
YATAPPCQUUHLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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